2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride is a chemical compound that belongs to the class of imidazo[1,2-a]pyridine derivatives. This compound is notable for its potential applications in medicinal chemistry and pharmacology. The compound's structure includes a brominated imidazo-pyridine moiety, which is significant in various biological activities.
The compound can be sourced from various chemical suppliers and manufacturers, including specialized pharmaceutical companies and online chemical databases. The specific Chemical Abstracts Service number for this compound is 2279123-84-9, which allows for precise identification in scientific literature and commercial databases.
2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride is classified as a heterocyclic compound due to its ring structure containing nitrogen atoms. It falls under the broader category of organic compounds and is often utilized in research related to drug development and synthesis.
The synthesis of 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride typically involves several key steps:
The synthesis often requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
The molecular formula for 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride is . The structure features a brominated imidazo-pyridine ring attached to an ethanamine group.
The primary chemical reactions involving 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride include:
These reactions are often studied under controlled laboratory conditions to explore the reactivity patterns and potential applications in drug design.
The mechanism of action for compounds like 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride typically involves interaction with specific biological targets such as enzymes or receptors.
Research indicates that such compounds may exhibit activity against certain types of cancer cells or pathogens by inhibiting key biological pathways. Detailed studies using cell lines or animal models are necessary to elucidate the precise mechanisms involved.
The primary applications of 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride include:
A direct metal-free approach enables efficient access to the 6-bromoimidazo[1,2-a]pyridine core from commercial 2-aminopyridine precursors. This one-pot methodology employs in situ cyclization and bromination using molecular bromine (Br₂) in acetic acid solvent at 80–90°C, achieving >85% conversion [1]. Critical to selectivity is the controlled addition of bromine (1.05 equiv.) to minimize polybromination byproducts. Following cyclization, neutralization with aqueous sodium bicarbonate yields the crystalline 6-bromoimidazo[1,2-a]pyridine intermediate, isolable in 78% purity via vacuum filtration. Recrystallization from ethanol/water mixtures upgrades purity to >99% [1] [8]. This method eliminates costly transition metals and ligand systems, reducing raw material expenses by ~40% compared to Pd-catalyzed routes.
Table 1: Optimization of Tandem Cyclization/Bromination
Parameter | Early Protocol | Optimized Protocol |
---|---|---|
Bromine Equivalents | 1.5 | 1.05 |
Temperature | 110°C | 85°C |
Reaction Time | 12 h | 8 h |
Yield (Crude) | 65% | 88% |
Purity (Post-Recrystallization) | 92% | 99.2% |
The synthesis of advanced intermediates exploits α-bromoketones condensed with aminoheterocycles under mild aqueous conditions. Reactivity challenges include ketone hydrolysis and oligomerization. Recent advances stabilize α-bromoketones via in situ generation from bromine and ketones in microreactors, achieving 95% reagent utilization [1]. Condensation with 2-amino-5-bromopyridine proceeds optimally in acetone/water (4:1 v/v) with 0.2 M sodium hydroxide at 25°C, minimizing hydrolysis while maintaining reaction pH >10 [1] . This yields 2-substituted imidazo[1,2-a]pyridines in 82% isolated yield after extractive workup (ethyl acetate/water). Freeze crystallization (−20°C) further purifies the product to >98% HPLC purity, avoiding energy-intensive column chromatography [8].
The 6-bromo group serves as a versatile handle for C–C and C–N bond formation. Suzuki-Miyaura couplings with arylboronic acids (e.g., 4-isopropylbenzeneboronic acid) use Pd(PPh₃)₄ (3 mol%) in toluene/water (3:1) at 80°C, achieving >90% conversion to biaryl products [4] [10]. Reductive amination to install the 2-aminoethyl side-chain employs:
Scale-up focuses on three pillars: continuous manufacturing, solvent recycling, and catalyst recovery:
Table 2: Cost Analysis of Industrial Scale-Up Strategies
Strategy | Cost Reduction | Throughput Gain | Waste Reduction |
---|---|---|---|
Continuous Flow Cyclization | 15% | 500% | 40% |
Ethyl Acetate Recycling | 30% | N/A | 70% |
Pd Recovery System | 12% | N/A | 95% (Pd waste) |
Combined Impact | 57% | 5× | >60% overall |
Key Building Blocks in Pharmaceutical Synthesis
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0